

# Unveiling the Anticonvulsant Potential of (Z)-MDL 105519: A Preclinical Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B15562328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical anticonvulsant properties of **(Z)-MDL 105519**, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site. This document summarizes key quantitative data, details experimental methodologies for pivotal preclinical models, and visualizes the compound's mechanism of action and experimental workflows.

## Core Mechanism of Action: Glycine Site Antagonism

**(Z)-MDL 105519**, also referred to as MDL 105,519, exerts its anticonvulsant effects by acting as a competitive antagonist at the glycine binding site on the NMDA receptor complex.<sup>[1]</sup> The binding of a co-agonist, such as glycine or D-serine, to this site is a prerequisite for the channel opening by the primary neurotransmitter, glutamate. By blocking this site, **(Z)-MDL 105519** non-competitively inhibits the influx of  $\text{Ca}^{2+}$  through the NMDA receptor channel, thereby reducing excessive neuronal excitation that underlies seizure activity.<sup>[1]</sup>

## Quantitative Preclinical Efficacy

The anticonvulsant activity of **(Z)-MDL 105519** has been demonstrated in a variety of preclinical seizure models, including those that are genetically determined, chemically induced, and electrically mediated.<sup>[1]</sup> While specific  $\text{ED}_{50}$  values for **(Z)-MDL 105519** in maximal electroshock and pentylenetetrazole models in mice are not readily available in the reviewed literature, its efficacy is well-documented qualitatively. For a structurally related compound,

MDL 104,653, quantitative data in the audiogenic seizure model provides a strong indication of the potency of this class of compounds.

Table 1: Receptor Binding Affinity of [<sup>3</sup>H]MDL 105,519

| Parameter        | Value                | Species           | Tissue                                | Reference |
|------------------|----------------------|-------------------|---------------------------------------|-----------|
| K <sub>d</sub>   | 3.77 nM              | Rat               | Brain membranes                       | [2]       |
| B <sub>max</sub> | 12.1 pmol/mg protein | Rat               | Brain membranes                       | [2]       |
| K <sub>d</sub>   | 1.8 nM               | Rat (recombinant) | Homomeric NR1a receptors in CHO cells | [3]       |
| B <sub>max</sub> | 370 fmol/mg protein  | Rat (recombinant) | Homomeric NR1a receptors in CHO cells | [3]       |

Table 2: Anticonvulsant Activity of a Structurally Related Glycine Site Antagonist, MDL 104,653, in DBA/2 Mice

| Seizure Model                 | Route of Administration          | ED <sub>50</sub> | Time of Peak Effect |
|-------------------------------|----------------------------------|------------------|---------------------|
| Sound-Induced Clonic Seizures | Intraperitoneal (i.p.)           | 6.1 μmol/kg      | 45 min              |
| Sound-Induced Clonic Seizures | Oral (p.o.)                      | 23.0 μmol/kg     | 2 h                 |
| Sound-Induced Clonic Seizures | Intracerebroventricular (i.c.v.) | 19.1 nmol        | 30 min              |

Note: This data is for the related compound MDL 104,653 and is presented to illustrate the potential potency of this class of antagonists.

## Experimental Protocols

Detailed methodologies for the key preclinical models used to assess the anticonvulsant properties of **(Z)-MDL 105519** are provided below.

### [<sup>3</sup>H]MDL 105,519 NMDA Receptor Binding Assay

Objective: To determine the binding affinity ( $K_d$ ) and density of binding sites ( $B_{max}$ ) of **(Z)-MDL 105519** for the NMDA receptor glycine site.

#### Materials:

- [<sup>3</sup>H]MDL 105,519 (radioligand)
- Unlabeled **(Z)-MDL 105519** or other glycine site ligands (for competition assays)
- Rat brain membranes (e.g., from cortex or hippocampus)
- Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
- Glass fiber filters
- Scintillation fluid and counter

#### Procedure:

- Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous ligands.
- Binding Reaction: In assay tubes, combine the prepared brain membranes, varying concentrations of [<sup>3</sup>H]MDL 105,519, and either buffer (for total binding) or a high concentration of an unlabeled competing ligand like glycine or unlabeled MDL 105,519 (for non-specific binding).
- Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

- Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data using Scatchard analysis or non-linear regression to determine  $K_d$  and  $B_{max}$ .

## Maximal Electroshock Seizure (MES) Test in Mice

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Materials:

- Electroconvulsive shock apparatus with corneal electrodes
- Male albino mice (e.g., CF-1 strain)
- **(Z)-MDL 105519** solution and vehicle control
- Topical anesthetic for the cornea

Procedure:

- Animal Preparation: Administer **(Z)-MDL 105519** or vehicle to groups of mice via the desired route (e.g., intraperitoneal, oral).
- Anesthesia: At the time of predicted peak drug effect, apply a drop of topical anesthetic to the corneas of each mouse.
- Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
- Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.

- Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED<sub>50</sub>) using probit analysis.

## Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

Objective: To evaluate the efficacy of a compound against myoclonic and clonic seizures, modeling absence and myoclonic seizures.

Materials:

- Pentylenetetrazole (PTZ) solution
- Male albino mice
- **(Z)-MDL 105519** solution and vehicle control
- Observation chambers

Procedure:

- Drug Administration: Pre-treat groups of mice with **(Z)-MDL 105519** or vehicle.
- PTZ Injection: At the time of predicted peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
- Observation: Immediately place each mouse in an individual observation chamber and observe for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by myoclonic jerks and clonic convulsions.
- Endpoint: The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.
- Data Analysis: Determine the percentage of animals protected from seizures at each dose and calculate the ED<sub>50</sub>.

## Audiogenic Seizures in DBA/2 Mice

Objective: To assess the anticonvulsant activity in a genetic model of reflex seizures.

**Materials:**

- DBA/2 mice (typically 21-28 days old, when they are most susceptible to sound-induced seizures)
- A sound-proof chamber equipped with a high-intensity sound source (e.g., an electric bell, ~110 dB)
- **(Z)-MDL 105519** solution and vehicle control

**Procedure:**

- Drug Administration: Administer **(Z)-MDL 105519** or vehicle to groups of DBA/2 mice.
- Acclimation: At the time of predicted peak drug effect, place each mouse individually in the sound-proof chamber for a brief acclimation period.
- Auditory Stimulus: Expose the mouse to the high-intensity sound stimulus for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure occurs.
- Observation: Observe the seizure response, which typically progresses from wild running to clonic seizures, and finally to tonic extension and potential respiratory arrest. Protection is defined as the absence of the tonic-clonic seizure phase.
- Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED<sub>50</sub>.

## Visualizations

The following diagrams illustrate the mechanism of action of **(Z)-MDL 105519** and the general workflow of the preclinical anticonvulsant screening models.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **(Z)-MDL 105519** at the NMDA receptor.



[Click to download full resolution via product page](#)

Caption: General workflow for preclinical anticonvulsant screening.

## Conclusion

**(Z)-MDL 105519** is a well-characterized, high-affinity antagonist of the NMDA receptor glycine site. Preclinical studies have consistently demonstrated its anticonvulsant activity across a range of seizure models, indicating a broad spectrum of potential efficacy. The data presented in this guide underscore the therapeutic potential of targeting the NMDA receptor glycine site for the development of novel antiepileptic drugs. Further investigation to determine the precise

therapeutic window and pharmacokinetic/pharmacodynamic relationships in various species is warranted to advance this compound or its analogs toward clinical development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of pentylenetetrazole-induced seizures in mice with Cereblon gene knockout - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Anticonvulsant Potential of (Z)-MDL 105519: A Preclinical Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15562328#anticonvulsant-properties-of-z-mdl-105519-in-preclinical-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)